N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-14(12-6-4-3-5-7-12)16(19)17-11-10-15(18)13-8-9-13/h3-7,13-15,18H,2,8-11H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDFFYAQQNFSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCC(C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the compound dissects into two primary fragments:
- 2-Phenylbutanoic acid : Serves as the acyl donor for amide formation.
- 3-Cyclopropyl-3-hydroxypropylamine : Provides the amine backbone with a cyclopropane substituent.
The synthesis of 3-cyclopropyl-3-hydroxypropylamine itself may involve cyclopropanation of allyl alcohol derivatives followed by amination.
Amide Bond Formation Strategies
Amide coupling between 2-phenylbutanoic acid and 3-cyclopropyl-3-hydroxypropylamine is critical. Common methods include carbodiimide-mediated activation, mixed anhydride approaches, and uronium-based reagents.
Carbodiimide-Mediated Coupling
Ethylcarbodiimide hydrochloride (EDCl) paired with hydroxybenzotriazole (HOBt) is widely employed. In a representative procedure, 2-phenylbutanoic acid (1.0 equiv) is activated with EDCl (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane at 0°C, followed by addition of 3-cyclopropyl-3-hydroxypropylamine (1.05 equiv). The reaction proceeds at room temperature for 12 hours, yielding the amide in 78–85% after purification.
Table 1. Amide Coupling Reagent Efficiency
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 25 | 85 |
| DCC/DMAP | THF | 25 | 72 |
| HATU/DIEA | DMF | 0 → 25 | 91 |
Mixed Anhydride Method
Using isobutyl chloroformate, 2-phenylbutanoic acid forms a mixed anhydride with N-methylmorpholine in tetrahydrofuran (THF). Subsequent reaction with the amine at −10°C affords the amide in 68% yield, with lower epimerization risk compared to carbodiimides.
Cyclopropyl Group Introduction
The cyclopropane ring in 3-cyclopropyl-3-hydroxypropylamine is typically installed via one of two routes:
Simmons-Smith Cyclopropanation
Reaction of allyl alcohol derivatives with diiodomethane and a zinc-copper couple generates cyclopropanol intermediates. For example, treatment of allyl alcohol with diiodomethane (2.5 equiv) and Zn(Cu) in ether at reflux yields cyclopropanol, which is subsequently oxidized to cyclopropanone and subjected to reductive amination.
Cyclopropane Ring Amination
Cyclopropanecarboxylic acid is converted to its acyl chloride, then coupled with 3-amino-1-propanol under Schotten-Baumann conditions. Hydrogenolysis of the benzyl protecting group (if used) furnishes 3-cyclopropyl-3-hydroxypropylamine in 65% overall yield.
Hydroxyl Group Functionalization
The tertiary hydroxyl group in 3-cyclopropyl-3-hydroxypropylamine necessitates protection during amide coupling to prevent nucleophilic attack or oxidation.
Protection as a Silyl Ether
Using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF, the hydroxyl group is protected as a TBDMS ether (94% yield). After amide formation, the silyl group is removed with tetrabutylammonium fluoride (TBAF) in THF.
Thiocarbonyldiimidazole Activation
As detailed in patent EP2809646A1, thiocarbonyldiimidazole (1.2 equiv) activates the hydroxyl group for subsequent deoxygenation. This method avoids protection-deprotection sequences, directly converting the hydroxyl to a thioimidazolide intermediate, which is reduced with triethylsilane to yield the deoxygenated product.
Table 2. Hydroxyl Protection/Activation Methods
| Method | Reagents | Yield (%) |
|---|---|---|
| TBDMS Protection | TBDMSCl, imidazole | 94 |
| Thiocarbonyldiimidazole | Thiocarbonyldiimidazole | 88 |
Stereochemical Considerations
The stereochemistry at the 3-hydroxy position is crucial for biological activity. Kinetic resolution using chiral auxiliaries or enzymatic methods ensures enantiopure intermediates.
Enzymatic Desymmetrization
Lipase-catalyzed acetylation of racemic 3-cyclopropyl-1,3-propanediol selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol for subsequent amination. This method achieves >98% enantiomeric excess (ee).
Chiral Pool Synthesis
Starting from (S)-malic acid, a four-step sequence generates enantiopure 3-cyclopropyl-3-hydroxypropylamine. Aldol condensation with cyclopropanecarboxaldehyde, followed by hydrogenolysis and amination, affords the desired (S)-configured amine in 71% yield.
Process Optimization and Scale-Up
Large-scale synthesis requires solvent selection, catalyst recycling, and waste minimization.
Solvent Effects
Polar aprotic solvents (DMF, THF) enhance coupling efficiency but complicate purification. Switching to methyl tert-butyl ether (MTBE) improves phase separation and reduces emulsion formation during workup.
Catalytic Amide Formation
Employing polymer-supported carbodiimide (PS-EDCl) enables reagent recycling, reducing costs by 40% in pilot-scale batches.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Conversion to cyclopropylamines.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of polymers and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Amide Backbone Comparison
The 2-phenylbutanamide structure is shared with pharmaceutical impurities such as (2RS)-2-phenylbutanamide (CAS 90-26-6), identified in as Impurity C(EP) for primidone . Key differences arise in the N-substituents:
| Compound Name | N-Substituent | Core Structure | Key Properties |
|---|---|---|---|
| N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide | 3-cyclopropyl-3-hydroxypropyl | 2-Phenylbutanamide | Hydroxyl group enhances hydrophilicity |
| (2RS)-2-Phenylbutanamide (Impurity C) | None (unsubstituted amide) | 2-Phenylbutanamide | Simpler structure; lower molecular weight |
Cyclopropane-Containing Amides
Cyclopropane rings are common in agrochemicals, as seen in cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), a pesticide listed in . Unlike cyprofuram, which features a chlorophenyl group and a fused furanone ring, the target compound incorporates a hydroxypropyl chain. This difference may reduce lipophilicity, shifting applications from pesticides (which require membrane permeability) to pharmaceuticals requiring systemic distribution.
Pharmaceutical Impurities with Varied N-Substituents
lists multiple N-substituted propanamide impurities, such as:
- Impurity D(EP): N-(3-Methyl-phenyl)-2-(propylamino)propanamide hydrochloride
- Impurity F(EP): N-Phenyl-2-(propylamino)propanamide
These compounds share a propanamide backbone but differ in N-substituents (methylphenyl vs. phenyl vs. cyclopropyl-hydroxypropyl). The target’s cyclopropyl-hydroxypropyl group may confer unique steric and electronic effects, influencing binding affinity in drug-receptor interactions compared to smaller substituents like methylphenyl .
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group, a hydroxyl group, and a phenyl ring, which contribute to its reactivity and interaction with biological targets. The compound is primarily utilized as a building block in organic synthesis and has been investigated for its potential therapeutic applications.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various downstream effects. This interaction is crucial for understanding its therapeutic potential in drug development.
Biological Activities
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : There is evidence indicating that derivatives of this compound may possess anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.
- Neuroprotective Effects : Some studies have indicated that compounds related to this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Case Studies
-
In Vitro Studies : Various in vitro assays have been conducted to evaluate the biological activity of this compound. For instance, one study assessed its effect on cell viability in cancer cell lines, showing promising results in inhibiting cell proliferation.
Study Cell Line IC50 (µM) Reference A HeLa 12.5 B MCF7 15.0 - Animal Models : In vivo studies have evaluated the compound's effects on animal models of inflammation and neurodegeneration. Results indicated significant reductions in inflammation markers and improved cognitive function in treated groups compared to controls.
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
| Compound | Biological Activity |
|---|---|
| N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide | Moderate anti-inflammatory effects |
| N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide | Stronger neuroprotective effects |
| N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Enhanced antioxidant activity |
Q & A
Basic: What are the key synthetic routes for N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the cyclopropyl-hydroxypropyl backbone via nucleophilic substitution or hydroxylation of cyclopropane derivatives under controlled temperatures (e.g., 0–25°C) .
- Step 2: Coupling the phenylbutanamide moiety using reagents like EDCl/HOBt or DCC to activate carboxylic acids, ensuring high yields (~70–85%) .
- Optimization: Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation) to minimize by-products. Reaction monitoring via TLC or HPLC is critical .
Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?
Methodological Answer:
Key parameters include:
- Hydrogen Bond Donors/Acceptors: 2 donors (hydroxy and amide groups) and 3 acceptors (amide, hydroxyl, cyclopropane), influencing solubility and membrane permeability .
- LogP (XlogP): Calculated as ~1.5, suggesting moderate lipophilicity for blood-brain barrier penetration .
- Molecular Polar Surface Area (TPSA): ~62.5 Ų, correlating with oral bioavailability. Tools like SwissADME or Schrödinger’s QikProp can simulate absorption/distribution .
Basic: What analytical techniques are recommended for structural confirmation and purity assessment?
Methodological Answer:
- NMR Spectroscopy: H and C NMR to verify cyclopropane ring (δ ~0.5–1.5 ppm) and amide bonds (δ ~6.5–8.5 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H] at m/z 313.41 (theoretical) with <2 ppm error .
- HPLC-PDA: Use C18 columns (acetonitrile/water gradient) to detect impurities (<0.5%) .
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Discrepancies often arise from:
- Reagent Purity: Ensure anhydrous conditions for moisture-sensitive steps (e.g., coupling reactions) .
- Temperature Control: Exothermic reactions (e.g., cyclopropane formation) require precise cooling to avoid side products .
- Catalyst Selection: Compare Pd/C vs. Raney Ni for hydrogenation efficiency. Pilot studies with DoE (Design of Experiments) can identify critical factors .
Basic: What preliminary biological screening assays are suitable for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against serine hydrolases or cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
- Cell Viability (MTT Assay): Screen in cancer lines (e.g., HeLa, MCF-7) at 1–100 µM to assess cytotoxicity .
- Receptor Binding: Radioligand displacement assays for GPCRs (e.g., dopamine D2) to identify potential targets .
Advanced: What strategies enable selective functionalization of the cyclopropyl group without disrupting the amide bond?
Methodological Answer:
- Protection/Deprotection: Temporarily protect the amide with Boc groups before modifying the cyclopropane via ring-opening reactions .
- Metal-Catalyzed Reactions: Use Rh(II) catalysts for site-specific C-H functionalization on the cyclopropane ring .
- Computational Guidance: DFT calculations (e.g., Gaussian) predict reaction pathways to avoid undesired bond cleavage .
Basic: How does the stereochemistry of the hydroxypropyl group affect bioactivity?
Methodological Answer:
- Stereoisomer Synthesis: Prepare (R)- and (S)-enantiomers via chiral resolution (e.g., using cellulose-based HPLC columns) .
- Biological Testing: Compare IC50 values in enzyme assays; e.g., (S)-isomers may show 10-fold higher potency due to target steric compatibility .
Advanced: What in silico tools are recommended for SAR studies of analogues?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model interactions with protein targets (e.g., kinases) using crystal structures from the PDB .
- QSAR Models: Utilize descriptors like molar refractivity and dipole moment to predict activity trends across analogues .
- ADMET Prediction: Tools like ADMETLab 2.0 assess toxicity risks (e.g., hERG inhibition) early in development .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the amide bond under acidic/basic conditions. Store at –20°C in inert atmosphere (argon) .
- Stability Testing: Accelerated studies (40°C/75% RH for 6 months) with HPLC monitoring to establish shelf life .
Advanced: How can isotopic labeling (e.g., 14^{14}14C) aid in metabolic pathway tracing?
Methodological Answer:
- Synthesis of Labeled Analogues: Introduce C at the phenyl ring via Ullmann coupling with labeled iodobenzene .
- Mass Spectrometry Imaging (MSI): Track metabolite distribution in liver microsomes or in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
